Cas no 33876-09-4 (Benzyl (1-cyanoethyl)carbamate)

Benzyl (1-cyanoethyl)carbamate is a specialized carbamate derivative featuring both benzyl and cyanoethyl functional groups. This compound is valued for its versatility in organic synthesis, particularly as a protected intermediate in peptide and heterocycle chemistry. The presence of the cyanoethyl group enhances reactivity in nucleophilic substitution reactions, while the benzyl moiety offers selective deprotection under mild conditions. Its stability under a range of reaction conditions makes it suitable for multi-step synthetic processes. The compound is commonly employed in the preparation of modified amino acids and other bioactive molecules, where controlled functional group manipulation is critical. It is typically handled under inert conditions due to its sensitivity to moisture and strong acids or bases.
Benzyl (1-cyanoethyl)carbamate structure
33876-09-4 structure
Product Name:Benzyl (1-cyanoethyl)carbamate
CAS No:33876-09-4
MF:C11H12N2O2
MW:204.225182533264
CID:1460248
PubChem ID:14655215
Update Time:2025-08-05

Benzyl (1-cyanoethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (1-cyanoethyl)carbamate
    • Carbobenzoxy-D-homoserine
    • (+-)-2-Benzyloxycarbonylamino-propionitril
    • Cbz-D-Homoserine
    • Benzyloxycarbonyl-DL-alanin-nitril
    • N-benzyloxycarbonyl-D-homoserine lactone
    • PubChem14746
    • N-(benzyloxycarbonyl)-D-homoserine
    • (R)-2-benzyloxycarbonylamino-4-hydroxy-butyric acid
    • SureCN1111208
    • n-[(benzyloxy)carbonyl]-d-homoserine
    • CBOHS
    • AC1L4X1Q
    • KSC493S9B
    • Carbobenzoxyhomoserine
    • N-(Benzyloxycarbonyl)-DL-alaninnitril
    • 2-(benzyloxycarbonylamino)-propionitrile
    • N-[(Phenylmethoxy)carbonyl]-D-homoserine
    • (R)-2-benzyloxycarbonylamino-4-hydroxybutyric acid
    • benzyl 1-cyanoethylcarbamate
    • SY270203
    • DB-068894
    • 33876-09-4
    • benzyl N-(1-cyanoethyl)carbamate
    • F95286
    • (R)-2-(Cbz-amino)propanenitrile
    • SB50159
    • EN300-6225516
    • benzylN-(1-cyanoethyl)carbamate
    • (R)-Benzyl (1-cyanoethyl)carbamate
    • DB-013677
    • DB-065168
    • MFCD18633364
    • SCHEMBL6311738
    • Inchi: 1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)
    • InChI Key: RKPTZVZVBGXQSI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C#N)C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.08996
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.148
  • PSA: 62.12

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Benzyl (1-cyanoethyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:33876-09-4)Benzyl (1-cyanoethyl)carbamate
Order Number:A26822
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):311.0
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Additional information on Benzyl (1-cyanoethyl)carbamate

Introduction to Benzyl (1-cyanoethyl)carbamate (CAS No. 33876-09-4)

Benzyl (1-cyanoethyl)carbamate, with the chemical formula C10H10N2O2 and a CAS number of 33876-09-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and its potential role in drug development. The structural features of benzyl (1-cyanoethyl)carbamate, particularly the presence of a carbamate group and a cyanoethyl side chain, make it a valuable intermediate in organic synthesis and medicinal chemistry.

The carbamate group in benzyl (1-cyanoethyl)carbamate is known for its reactivity and ability to participate in various chemical transformations, including nucleophilic substitution reactions. This property makes it a useful building block for the synthesis of more complex molecules. Additionally, the cyanoethyl side chain introduces a nitrile functionality, which can be further modified or utilized in different chemical pathways. These structural attributes have made benzyl (1-cyanoethyl)carbamate a subject of interest in academic research and industrial applications.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their potential therapeutic applications. Research has shown that carbamates can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Benzyl (1-cyanoethyl)carbamate, being a derivative of carbamate, has been explored as a precursor in the synthesis of these bioactive molecules. For instance, studies have demonstrated its utility in the preparation of carbamate-based inhibitors targeting specific enzymes involved in disease pathways.

One of the most notable applications of benzyl (1-cyanoethyl)carbamate is in the field of drug development. Researchers have leveraged its structural framework to create novel compounds with improved pharmacological profiles. The flexibility offered by the carbamate group allows for modifications that can enhance drug solubility, bioavailability, and target specificity. This has led to several promising candidates being investigated in preclinical studies for various therapeutic indications.

The synthesis of benzyl (1-cyanoethyl)carbamate involves well-established organic chemistry techniques, making it accessible for large-scale production. The process typically involves the reaction of benzylamine with ethyl cyanoacetate under controlled conditions. This reaction yields benzyl (1-cyanoethyl)carbamate with high purity and yield, making it an efficient starting material for further derivatization.

The role of benzyl (1-cyanoethyl)carbamate extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers and specialty chemicals. Additionally, its derivatives have shown potential as intermediates in the production of pesticides and herbicides.

In conclusion, benzyl (1-cyanoethyl)carbamate (CAS No. 33876-09-4) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development. The ongoing research into carbamate-based compounds highlights the importance of benzyl (1-cyanoethyl)carbamate as a key intermediate in creating novel bioactive molecules with potential therapeutic applications.

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Amadis Chemical Company Limited
(CAS:33876-09-4)Benzyl (1-cyanoethyl)carbamate
A26822
Purity:99%
Quantity:1g
Price ($):311.0
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